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Executive Summary

Fosrugocrixan (KAND145) is an innovative second-generation, orally bioavailable prodrug of
the potent and selective CX3CR1 antagonist, rugocrixan (KAND567). While fosrugocrixan
itself is in early-stage clinical development, its active moiety, rugocrixan, has shown promise in
preclinical and clinical studies in the context of ovarian cancer. This technical guide provides an
in-depth overview of the mechanism of action, preclinical data, and clinical investigations of the
fosrugocrixan/rugocrixan platform in ovarian cancer. The core therapeutic hypothesis is that
by inhibiting the CX3CRL1 receptor, rugocrixan can disrupt the Fanconi Anemia (FA) DNA repair
pathway in cancer cells, thereby re-sensitizing platinum-resistant tumors to chemotherapy. This
document details the scientific rationale, experimental methodologies, and available data to
support the continued investigation of this novel therapeutic approach.

Introduction: The Challenge of Platinum Resistance
in Ovarian Cancer

Ovarian cancer remains a significant cause of cancer-related mortality in women, largely due to
late-stage diagnosis and the development of chemoresistance. The standard of care for
advanced ovarian cancer typically involves surgical debulking followed by platinum-based
chemotherapy, such as carboplatin. While initially effective for many patients, the majority will
experience disease recurrence and eventually develop resistance to platinum agents, leading
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to limited treatment options and poor prognosis. Overcoming platinum resistance is, therefore,
a critical unmet need in the management of ovarian cancer.

Fosrugocrixan and Rugocrixan: A Novel CX3CR1
Antagonist Platform

Fosrugocrixan is a prodrug designed to be rapidly and efficiently converted to its active form,
rugocrixan, in the body. Rugocrixan is a small molecule antagonist of the CX3CRL1 receptor,
also known as the fractalkine receptor. The fractalkine signaling axis, comprising the
chemokine CX3CL1 and its receptor CX3CR1, has been implicated in various pathological
processes, including inflammation and cancer progression.

Mechanism of Action: Targeting the DNA Damage
Response

The therapeutic rationale for using a CX3CR1 antagonist in ovarian cancer is centered on its
ability to modulate the DNA damage response (DDR). Preclinical research has elucidated a
novel role for CX3CR1 in the Fanconi Anemia (FA) pathway, a critical DNA repair mechanism
that resolves interstrand crosslinks (ICLs) induced by platinum-based chemotherapy.

The CX3CR1-Fanconi Anemia Pathway Connection

Upon induction of DNA damage by platinum agents, CX3CR1 has been shown to localize to
the nucleus of cancer cells. This nuclear translocation is a key step in the assembly of the
FANCD?2 protein into repair foci, a critical event in the activation of the FA pathway. By inhibiting
CX3CR1, rugocrixan prevents the proper formation of these FANCD2 foci, leading to a stalled
DNA replication fork and an accumulation of unresolved DNA damage. This disruption of the FA
pathway ultimately results in increased cancer cell death when combined with platinum-based
chemotherapy.

Signaling Pathway Diagram
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Mechanism of action of

fosrugocrixan/rugocrixan in ovarian cancer.
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Preclinical Studies

The synergy between CX3CR1 inhibition and platinum-based chemotherapy has been
investigated in preclinical models of cancer.

Key Preclinical Findings

A pivotal study demonstrated that targeting CX3CR1 with rugocrixan (referred to as KAND567
in the publication) synergizes with platinum agents to suppress the Fanconi Anemia DNA repair
pathway. Key findings from this study include:

e Synergistic Cytotoxicity: Rugocrixan showed a synergistic effect in reducing the viability of
various cancer cell lines, including platinum-resistant models, when combined with cisplatin
or carboplatin.

o Impaired DNA Repair: Treatment with rugocrixan led to a significant reduction in the
formation of FANCD2 foci in response to DNA damage, indicating a disruption of the FA
pathway.

e Increased DNA Damage: The inhibition of CX3CRL1 resulted in an accumulation of
unresolved DNA-platinum adducts in cancer cells.

o Cell Cycle Arrest: The combination of rugocrixan and platinum agents induced a pronounced
S-phase cell cycle arrest, a hallmark of FA pathway dysfunction.

Preclinical Data Summary

Cell Line Drug Combination Effect
) ] ] Synergistic reduction in cell
U20S (Osteosarcoma) Rugocrixan + Cisplatin oo
viability
) ) ] ] Synergistic reduction in cell
A2780 (Ovarian Cancer) Rugocrixan + Cisplatin o
viability
A2780cis (Cisplatin-Resistant ) ) ) Synergistic reduction in cell
_ Rugocrixan + Cisplatin oo
Ovarian Cancer) viability
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Note: Specific quantitative data such as IC50 values and combination indices from the
preclinical studies are not yet publicly available in full detail and would be required for a
complete quantitative analysis.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the key
preclinical publication.

e Cell Culture: Human cancer cell lines (e.g., U20S, A2780, A2780cis) are cultured in
appropriate media and conditions.

e Drug Treatment: Cells are seeded in 96-well plates and treated with a matrix of
concentrations of rugocrixan and a platinum agent (e.g., cisplatin or carboplatin) for a
specified duration (e.g., 72 hours).

 Viability Assessment: Cell viability is measured using a colorimetric assay such as the WST-
1 assay, which measures the metabolic activity of viable cells.

o Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method to
determine if the drug combination is synergistic (ClI < 1), additive (CI = 1), or antagonistic (ClI
> 1).

e Cell Plating and Treatment: Cells are grown on coverslips and treated with a DNA-damaging
agent (e.g., mitomycin C or cisplatin) with or without rugocrixan.

o Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with
a detergent-based buffer.

e Immunostaining: Cells are incubated with a primary antibody against FANCD?2, followed by a
fluorescently labeled secondary antibody.

e Microscopy and Analysis: The formation of nuclear FANCD?2 foci is visualized using
fluorescence microscopy, and the number of foci per cell is quantified.
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Workflow for preclinical evaluation of rugocrixan.

Clinical Investigation: The KANDOVA Trial

The clinical development of rugocrixan in ovarian cancer is being evaluated in the KANDOVA
trial.

Trial Design
« Name: KANDOVA (NCT06087289)

e Phase: Ib/lla
» Design: Open-label, single-arm, multicenter study

o Population: Patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal
cancer who have relapsed after prior carboplatin therapy.

« Intervention: Rugocrixan (KAND567) in combination with carboplatin.
o Primary Objective: To evaluate the safety and tolerability of the combination therapy.

e Secondary Objectives: To assess preliminary signals of anti-tumor activity.

Clinical Data

In June 2025, it was announced that the KANDOVA study had met its primary objective,
demonstrating that rugocrixan in combination with carboplatin was safe and well-tolerated in
the study population.
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Table of KANDOVA Trial Data

Parameter Result

Safet 4 Tolerabilit The combination of rugocrixan and carboplatin
afety and Tolerability
was found to be safe and well-tolerated.

Detailed efficacy data, such as Objective
Eff (Prelimi ) Response Rate (ORR) and Progression-Free
icacy (Preliminar
Y Y Survival (PFS), from the top-line results have

not yet been publicly released.

Note: This table will be updated as more detailed quantitative data from the KANDOVA trial
becomes publicly available.

Future Directions and Conclusion

The investigation of fosrugocrixan and its active metabolite rugocrixan represents a novel and
promising strategy for addressing platinum resistance in ovarian cancer. The preclinical data
provide a strong mechanistic rationale for the clinical development of this CX3CR1 antagonist.
The positive safety and tolerability results from the KANDOVA trial are an important first step in
validating this approach in patients.

Future research will focus on:

» Full Data Disclosure: The detailed efficacy results from the KANDOVA trial are eagerly
awaited to quantify the clinical benefit of this combination therapy.

» Biomarker Development: Identifying predictive biomarkers of response to CX3CRL1 inhibition
will be crucial for patient selection in future trials.

» Fosrugocrixan Development: As the next-generation compound with potentially improved
pharmaceutical properties, fosrugocrixan is poised to enter clinical trials in oncology,
building on the findings from the rugocrixan studies.

In conclusion, the targeting of the CX3CR1-Fanconi Anemia pathway with
fosrugocrixan/rugocrixan offers a scientifically compelling approach to overcoming a major
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challenge in ovarian cancer therapy. Continued research and clinical development are
warranted to fully realize the potential of this innovative therapeutic strategy.

 To cite this document: BenchChem. [Fosrugocrixan in Ovarian Cancer: A Technical Guide to
a Novel Therapeutic Strategy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602917#investigating-fosrugocrixan-in-ovarian-
cancer-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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